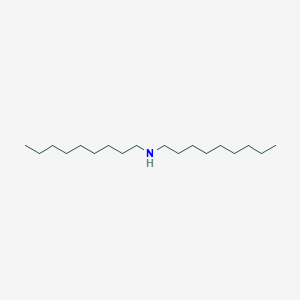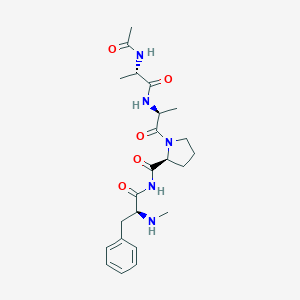
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide, also known as N-Acetyl-Ala-Ala-Pro-N-Me-Phe-amide (AAP-NMP), is a peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
Mecanismo De Acción
AAP-NMP exerts its effects by binding to various receptors and modulating signaling pathways. It has been shown to interact with opioid receptors, which are involved in pain modulation and reward pathways. Additionally, AAP-NMP can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
AAP-NMP exhibits various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antitumor activities. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of novel antibiotics. Additionally, AAP-NMP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AAP-NMP has several advantages for lab experiments. It is stable in solution and can be easily synthesized using SPPS techniques. Additionally, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, AAP-NMP has some limitations, including its poor solubility in aqueous solutions and its potential to degrade over time.
Direcciones Futuras
There are several future directions for research on AAP-NMP. One potential application is the development of novel antibiotics based on its antimicrobial activity. Additionally, AAP-NMP could be used as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to elucidate its mechanisms of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
AAP-NMP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The N-terminal amino acid is first coupled to the resin, followed by the addition of subsequent amino acids in the desired sequence. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
AAP-NMP has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. Additionally, AAP-NMP has been shown to have neuroprotective effects and can improve cognitive function. These properties make it a promising candidate for the development of novel therapeutics.
Propiedades
Número CAS |
151657-05-5 |
|---|---|
Nombre del producto |
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide |
Fórmula molecular |
C23H33N5O5 |
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H33N5O5/c1-14(25-16(3)29)20(30)26-15(2)23(33)28-12-8-11-19(28)22(32)27-21(31)18(24-4)13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18-19,24H,8,11-13H2,1-4H3,(H,25,29)(H,26,30)(H,27,31,32)/t14-,15-,18-,19-/m0/s1 |
Clave InChI |
URDWSSFNCBRUIX-LNMJFAINSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C |
Sinónimos |
Ac-Ala-Ala-Pro-Phe-NH-Me AcAAPFNMe acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
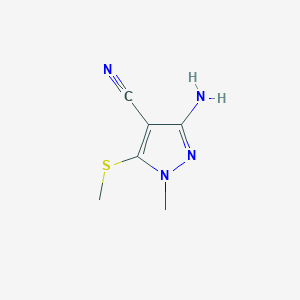
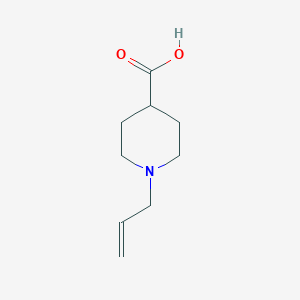
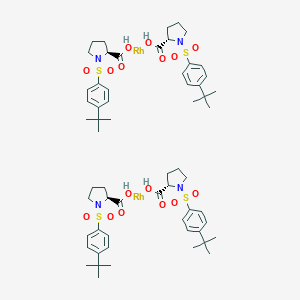
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
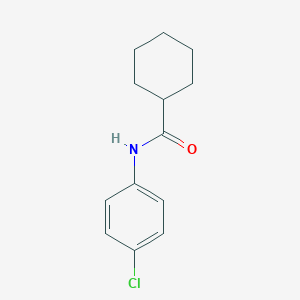
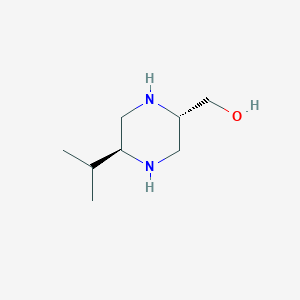
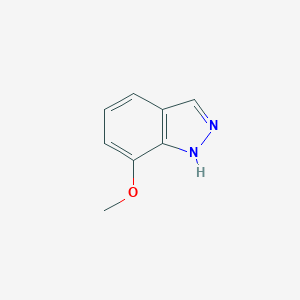
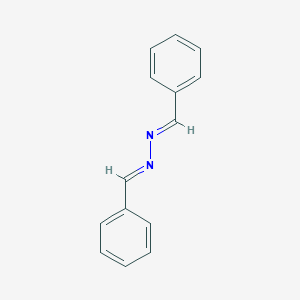
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
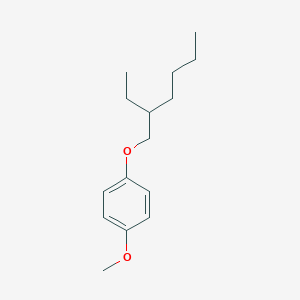
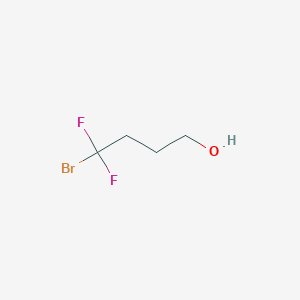
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
